methyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a furan-2-yl moiety at position 3.
- A sulfanylacetyl linker bridging the pyrimidine core to a cyclopenta[b]thiophene scaffold.
- A methyl carboxylate group at position 3 of the cyclopenta[b]thiophene ring.
Thiophene-pyrimidine hybrids are pharmacologically significant, with documented antimicrobial, anti-inflammatory, and kinase-inhibitory activities .
Properties
IUPAC Name |
methyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S3/c1-34-26(33)22-16-9-5-11-19(16)38-24(22)28-20(31)14-37-27-29-23-21(17(13-36-23)18-10-6-12-35-18)25(32)30(27)15-7-3-2-4-8-15/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALQUFYIKUPKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex chemical structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Thieno[2,3-d]pyrimidine moiety : Known for its role in various pharmacological activities.
- Cyclopentathiophene : Imparts unique electronic properties.
The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 3.12 | Antimycobacterial against M. tuberculosis |
| Compound B | 0.60 | Highly potent against M. tuberculosis |
| Compound C | 36.61 | Active against S. typhimurium |
These findings suggest that modifications in the structure can lead to significant variations in antimicrobial efficacy .
Anticancer Activity
The thieno[2,3-d]pyrimidine derivatives have shown promise in anticancer applications. For example, studies indicate that similar compounds inhibit key enzymes involved in cancer cell proliferation:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Dihydrofolate reductase (DHFR) | 0.0075 |
| Compound E | Tyrosine kinase | 0.0057 |
These results underscore the potential of this class of compounds in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds targeting DHFR and tyrosine kinases disrupt essential metabolic pathways in pathogens and cancer cells.
- Cellular Uptake : The furan ring enhances cellular permeability, facilitating better absorption and efficacy.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened against various bacterial strains. Results indicated that specific substitutions significantly enhanced antimicrobial activity.
- Anticancer Research : Investigations into the effects of these compounds on cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with some derivatives achieving IC50 values as low as 0.005 µM.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines:
- Mechanism of Action : The thieno[2,3-d]pyrimidine moiety is believed to interfere with cellular proliferation pathways, leading to apoptosis in cancer cells. Specifically, compounds with similar structures have been reported to inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Case Study: Cytotoxicity Testing
In one study, derivatives of thieno[2,3-d]pyrimidines were synthesized and tested for their cytotoxic effects. The results indicated that certain compounds exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the furan and thiophene rings. These heterocycles are often associated with biological activity against bacteria and fungi.
Research Findings
A study focused on similar thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against various microbial strains. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways crucial for microbial survival .
Other Therapeutic Applications
Beyond anticancer and antimicrobial applications, compounds similar to methyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been explored for:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Substituent-Driven Pharmacological Divergence
Thieno[2,3-d]pyrimidin-4-one Derivatives
- The target compound incorporates a furan-2-yl group, which may enhance electrophilicity and π-π stacking interactions with biological targets compared to the mercapto and acetyl groups in ’s compound. This difference likely translates to divergent activity profiles: furan-containing derivatives often exhibit improved antimicrobial potency , while mercapto groups may favor enzyme inhibition via thiol-disulfide exchange .
Pyrazolo[3,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Example 62 () shares a pyrimidine core but features a pyrazolo ring and chromen-4-one substituent. These structural elements are associated with kinase inhibition (e.g., targeting EGFR or VEGFR), whereas the target compound’s thieno-pyrimidine core may prioritize topoisomerase or protease inhibition .
Preparation Methods
Reaction Conditions:
-
Reactants : Cyclopentanone (1 eq), ethyl cyanoacetate (1 eq), sulfur (1 eq), morpholine (1 eq).
-
Temperature : Room temperature (25°C).
The product, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , is purified via column chromatography (hexane:ethyl acetate = 5:1).
Formation of the Thieno[2,3-d]Pyrimidine Ring
The thieno[2,3-d]pyrimidine scaffold is constructed using a three-step protocol :
Step 1: Cyclocondensation
The cyclopenta[b]thiophene intermediate reacts with urea at 200°C to form thieno[2,3-d]pyrimidine-2,4-diol .
Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl₃) under reflux converts hydroxyl groups to chlorides, yielding 2,4-dichlorothieno[2,3-d]pyrimidine .
Step 3: Functionalization at C2
The C2 chloride is substituted with a furan-2-yl group via Suzuki-Miyaura coupling :
Introduction of the Sulfanylacetyl Side Chain
The sulfanylacetyl linker is introduced through a nucleophilic substitution reaction:
Reaction Scheme:
-
2-Mercaptoacetic acid is activated with HATU (1 eq) and DIPEA (2 eq) in DMF.
-
The activated intermediate reacts with the C3 amino group of the cyclopenta[b]thiophene core.
Final Esterification and Purification
The terminal carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂):
Purification is achieved via flash chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol.
Analytical Data and Validation
Challenges and Optimization
-
Low Yields in Chlorination : Excess POCl₃ (15 eq) and prolonged reflux (12 h) improve yields to 70%.
-
Side Reactions : Byproducts from over-acylation are minimized using HATU/DIPEA activation.
-
Solvent Selection : Replacing DMF with THF reduces decomposition during coupling.
Applications and Derivatives
The compound serves as a precursor for anticancer and antimicrobial agents. Key derivatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
